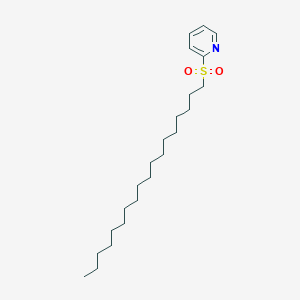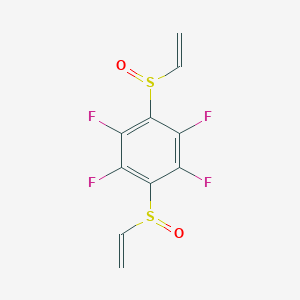
1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene is an organic compound characterized by the presence of two ethenesulfinyl groups attached to a tetrafluorobenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene typically involves the introduction of ethenesulfinyl groups to a tetrafluorobenzene ring. One common method is the reaction of 1,4-dibromo-2,3,5,6-tetrafluorobenzene with ethenesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:
Oxidation: The ethenesulfinyl groups can be oxidized to sulfone groups using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ethenesulfinyl groups to thioether groups can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, diethyl ether, and anhydrous conditions.
Substitution: Amines, thiols, and polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: 1,4-Di(sulfonyl)-2,3,5,6-tetrafluorobenzene.
Reduction: 1,4-Di(thioether)-2,3,5,6-tetrafluorobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene involves its interaction with molecular targets through its ethenesulfinyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The tetrafluorobenzene ring enhances the compound’s stability and reactivity, making it a potent agent in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Di(ethenesulfonyl)-2,3,5,6-tetrafluorobenzene: Similar structure but with sulfonyl groups instead of sulfinyl groups.
1,4-Di(thioether)-2,3,5,6-tetrafluorobenzene: Similar structure but with thioether groups instead of sulfinyl groups.
1,4-Di(ethenesulfinyl)-2,3,5,6-tetrachlorobenzene: Similar structure but with chlorine atoms instead of fluorine atoms.
Uniqueness
1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene is unique due to the presence of both ethenesulfinyl groups and tetrafluorobenzene ring. This combination imparts distinct chemical properties such as high reactivity, stability, and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
185408-11-1 |
|---|---|
Molekularformel |
C10H6F4O2S2 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
1,4-bis(ethenylsulfinyl)-2,3,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C10H6F4O2S2/c1-3-17(15)9-5(11)7(13)10(18(16)4-2)8(14)6(9)12/h3-4H,1-2H2 |
InChI-Schlüssel |
OGEDYVMCYWFXHX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CS(=O)C1=C(C(=C(C(=C1F)F)S(=O)C=C)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol](/img/structure/B14272794.png)
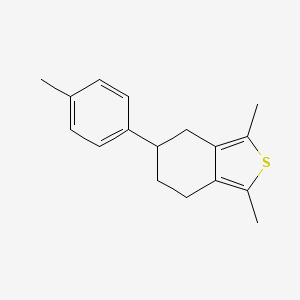
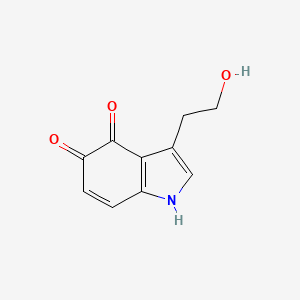
![5-{4-[Bis(4-methylphenyl)amino]phenyl}pentan-1-OL](/img/structure/B14272818.png)


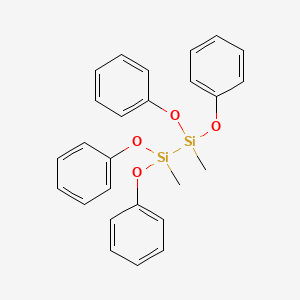
![9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B14272844.png)
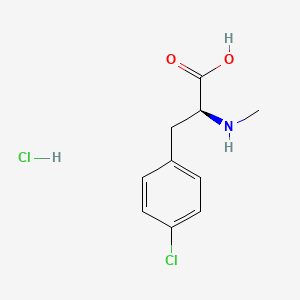

![2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate](/img/structure/B14272861.png)
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)

